6-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one
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Overview
Description
6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a unique combination of triazine, morpholine, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps. One common approach starts with the preparation of the triazine core, which is then functionalized with morpholine groups. The final step involves the coupling of the triazine derivative with a phenyl-substituted pyridazine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with molecular targets such as enzymes and receptors. The triazine and morpholine moieties are known to interact with specific binding sites, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: This compound shares the triazine and morpholine moieties but lacks the pyridazine ring.
Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine: These compounds have similar triazine and morpholine structures but include a tetrazole ring instead of a pyridazine ring.
Uniqueness
6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of triazine, morpholine, and pyridazine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C21H23N7O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H23N7O4/c29-18-7-6-17(25-28(18)16-4-2-1-3-5-16)32-21-23-19(26-8-12-30-13-9-26)22-20(24-21)27-10-14-31-15-11-27/h1-7H,8-15H2 |
InChI Key |
ISKUTHFAFHMTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=NN(C(=O)C=C3)C4=CC=CC=C4)N5CCOCC5 |
Origin of Product |
United States |
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